molecular formula C8H9NO4 B1395350 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1247732-24-6

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1395350
M. Wt: 183.16 g/mol
InChI Key: ZLZBXGNDIVSVBY-UHFFFAOYSA-N
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Description

“5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as “2-[5-(2-Hydroxypropyl)oxolan-2-YL]propanoic acid” and “2-(5-Oxooxolan-2-yl)acetic acid” which are members of oxolanes12.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid”. However, it might be synthesized in a similar way to related compounds3.



Molecular Structure Analysis

The molecular structure of “5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid” is not readily available. However, tools like MolView can be used to generate and visualize the 3D structure of the molecule4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid”. However, it might be involved in reactions similar to those of related compounds5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid” are not readily available. However, related compounds have molecular weights around 200 g/mol and contain several hydrogen bond donors and acceptors17.


Safety And Hazards

The safety and hazards associated with “5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid” are not known. However, safety data sheets for related compounds can provide some general guidance31.


Future Directions

The future directions for research on “5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid” are not clear due to the limited information available. However, related compounds have been studied for their potential antitumor activity, suggesting that “5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid” might also have potential therapeutic applications6.


properties

IUPAC Name

5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZBXGNDIVSVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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